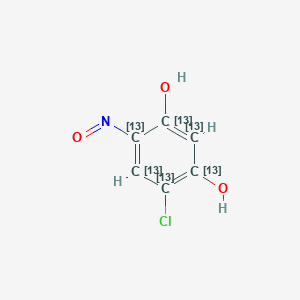
trans-Cotinine Amide
Descripción general
Descripción
Amides are crucial in chemistry and biology, representing key functional groups in a myriad of processes. They are central to the synthesis of pharmaceuticals and industrial molecules. The transamidation of tertiary amides and the direct amidation of alkyl esters are significant reactions due to their challenging kinetic and thermodynamic aspects. Recent advancements have introduced highly chemoselective, transition-metal-free methods for these processes, enhancing the synthesis of amides under mild conditions without the need for metal catalysts (Li et al., 2019).
Synthesis Analysis
The synthesis of amides from non-activated esters and alcohols through transamidation and amidation has been revolutionized. Techniques involve direct acyl N-C and C-O bond cleavage, offering a broad scope, including late-stage modifications and drug molecule synthesis. These methods demonstrate remarkable selectivity and efficiency, providing new avenues for amide bond creation (Gunanathan et al., 2007).
Molecular Structure Analysis
Understanding the molecular structure and stability of amides, including trans-Cotinine Amide, involves examining their cis-trans isomerization. Studies on tertiary amides of bicyclic β-amino acids reveal how bridgehead substitution can control this equilibrium, influencing the amide's helical structure and its stability in various solvents (Hosoya et al., 2010).
Chemical Reactions and Properties
Amides undergo a range of chemical reactions, including transamidation and amidation, under metal-free conditions. These reactions are pivotal for the synthesis of complex molecules and demonstrate the versatility and reactivity of amides under environmentally benign conditions (Li & Szostak, 2018).
Physical Properties Analysis
The physical properties of amides, such as solubility, melting point, and molecular conformation, are influenced by their molecular structure. The control of cis-trans isomerization through structural modification profoundly affects these properties, highlighting the significance of molecular design in the synthesis and application of amides.
Chemical Properties Analysis
Amides exhibit a variety of chemical properties based on their reactivity towards acids, bases, and reductive agents. Innovative methodologies for the transamidation of tertiary amides using nitroarenes under reductive conditions showcase the chemical versatility and potential for creating novel amide structures through selective C-N bond cleavage (Cheung et al., 2018).
Aplicaciones Científicas De Investigación
Biomarker for Tobacco Exposure : Cotinine, along with trans-3'-hydroxycotinine, serves as a stable biomarker for assessing tobacco smoke exposure, especially in pregnant women. These compounds, including their conjugation with glucuronic acid, are crucial in understanding the extent of tobacco smoke exposure (H. Kedziora et al., 2007; A. Banks et al., 2018).
Smoking Cessation and Nicotine Metabolism : The ratio of plasma nicotine metabolites, including 3-HC/cotinine, predicts the success of smoking cessation treatments using transdermal nicotine. Fast metabolizers of these compounds are less likely to quit smoking (R. Schnoll et al., 2009).
Assessment of Environmental Tobacco Smoke Exposure : Nicotine and its metabolites in biological matrices like teeth can effectively assess exposure to environmental tobacco smoke during prenatal life and childhood, providing noninvasive tools for monitoring cumulative exposure (Heura Llaquet et al., 2010).
Applications in Organic Synthesis and Biochemistry : Advances in direct transamidation reactions and metal catalyst activation highlight the value of amides in organic synthesis, drug discovery, and biochemistry (Paola Acosta‐Guzmán et al., 2018; Guangchen Li et al., 2018; Jacob E. Dander et al., 2017; Anil S. Mali et al., 2021).
Environmental Impact and Tobacco Control : Studies also focus on the environmental impact of tobacco-related compounds like cotinine and their removal or degradation using advanced methods, providing insights for sustainable solutions (S. Hammouda et al., 2019; S. Castiglioni et al., 2014).
Direcciones Futuras
There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, the major metabolite of nicotine, produces diverse effects and may contribute to the effects of nicotine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .
Propiedades
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSFDDFFDPVFF-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587764 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cotinine Amide | |
CAS RN |
939437-34-0 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)










![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)